Pterocarpol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pterocarpol is a natural product found in Pterocarpus santalinus, Pterocarpus macrocarpus, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Pterocarpol exhibits a wide range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. The following table summarizes key therapeutic activities and findings associated with this compound and its derivatives:

Antioxidant Activity

This compound has been shown to possess potent antioxidant properties. Studies indicate that it can effectively scavenge free radicals, which are implicated in oxidative stress-related diseases. For instance, extracts from Pterocarpus santalinus demonstrated significant DPPH radical scavenging activity, highlighting its potential as a natural antioxidant agent .

Antidiabetic Properties

Research has indicated that this compound exhibits hypoglycemic effects in animal models. The ethanolic extract of Pterocarpus santalinus was found to lower blood sugar levels significantly when administered to diabetic rats, suggesting its potential for managing diabetes mellitus .

Antimicrobial Effects

This compound has demonstrated substantial antimicrobial activity against various bacterial and fungal strains. For example, compounds isolated from Pterocarpus species have shown effectiveness against Aspergillus niger and several Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations for these compounds ranged from 8 to 256 µg/ml, indicating their potency.

Anti-inflammatory Effects

The anti-inflammatory capabilities of this compound have been linked to its ability to inhibit T cell proliferation and reduce cytokine production, particularly tumor necrosis factor-alpha (TNF-α). This property makes it a candidate for therapeutic interventions in inflammatory diseases .

Anticancer Activity

This compound has shown promise in cancer research, with studies indicating its capacity to induce apoptosis in various cancer cell lines such as HeLa cells (cervical adenocarcinoma) and HepG2 (liver cancer) cells . The mechanism involves mitochondrial pathways leading to the activation of caspases.

Agricultural Applications

In addition to its medicinal properties, this compound has applications in agriculture as an insect antifeedant. Compounds derived from the heartwood of Pterocarpus macrocarpus have been identified as effective deterrents against herbivorous insects, thereby protecting crops from damage .

Innovative Applications

Recent studies have explored the synthesis of nanoparticles using extracts from Pterocarpus species. For example, magnesium oxide nanoparticles synthesized using heartwood extracts exhibited antibacterial properties alongside antioxidant activities . This innovative approach highlights the potential of this compound in nanotechnology and materials science.

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Case Study on Anticancer Properties : A study involving cervical cancer cells treated with methanolic extracts of Pterocarpus santalinus showed significant growth inhibition with an IC50 value of 40 µg/ml, demonstrating its potential as a chemotherapeutic agent .

- Case Study on Antidiabetic Effects : In a controlled experiment, diabetic rats receiving an aqueous extract of Pterocarpus santalinus alongside vitamin E exhibited marked reductions in blood glucose levels, supporting its use as a complementary therapy for diabetes management .

Eigenschaften

Molekularformel |

C15H26O2 |

|---|---|

Molekulargewicht |

238.37 g/mol |

IUPAC-Name |

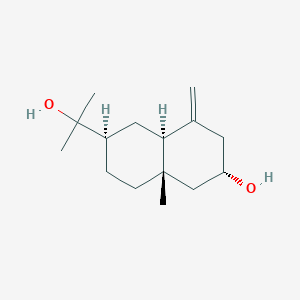

(2S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-2-ol |

InChI |

InChI=1S/C15H26O2/c1-10-7-12(16)9-15(4)6-5-11(8-13(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1 |

InChI-Schlüssel |

XZXBGGYJQALVAW-OSFYFWSMSA-N |

Isomerische SMILES |

C[C@@]12CC[C@H](C[C@H]1C(=C)C[C@@H](C2)O)C(C)(C)O |

Kanonische SMILES |

CC12CCC(CC1C(=C)CC(C2)O)C(C)(C)O |

Synonyme |

pterocarpol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.